Cas no 851809-59-1 (5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

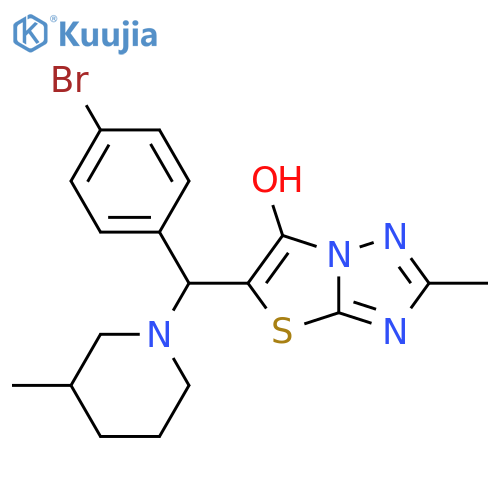

851809-59-1 structure

商品名:5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

- CCG-276918

- AKOS024589617

- 5-[(4-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

- 5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

- 851809-59-1

- 5-((4-bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- VU0488579-1

- F0631-0092

-

- インチ: 1S/C18H21BrN4OS/c1-11-4-3-9-22(10-11)15(13-5-7-14(19)8-6-13)16-17(24)23-18(25-16)20-12(2)21-23/h5-8,11,15,24H,3-4,9-10H2,1-2H3

- InChIKey: LARRQCYFTYEJDE-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C(C1=C(N2C(=NC(C)=N2)S1)O)N1CCCC(C)C1

計算された属性

- せいみつぶんしりょう: 420.06195g/mol

- どういたいしつりょう: 420.06195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 464

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 81.9Ų

5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0631-0092-20mg |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-2μmol |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-4mg |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-10mg |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-2mg |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-10μmol |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-5mg |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-5μmol |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-20μmol |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0631-0092-1mg |

5-[(4-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

851809-59-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

851809-59-1 (5-(4-bromophenyl)(3-methylpiperidin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 61549-49-3(9-Decenenitrile)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量